molecular formula C14H25N4NaO11P2 B1669097 Citicoline sodium CAS No. 33818-15-4

Citicoline sodium

Numéro de catalogue: B1669097
Numéro CAS: 33818-15-4
Poids moléculaire: 510.31 g/mol
Clé InChI: YWAFNFGRBBBSPD-KDVMHAGBSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Identity and Structural Characteristics

Molecular Composition and IUPAC Nomenclature

Citicoline sodium is chemically defined by its molecular formula C₁₄H₂₅N₄NaO₁₁P₂ , with a molecular weight of 510.31 g/mol . Its IUPAC name reflects its complex stereochemistry:

  • sodium 2-(trimethylazaniumyl)ethyl ({[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono}oxy)phosphonate .**

This structure integrates a cytidine moiety (a nucleoside derivative of cytosine), a diphosphate group, and a choline component linked to a sodium ion. The compound exists in a zwitterionic form, balancing the cationic trimethylammonium group of choline and the anionic phosphate groups.

Key Structural Features
Component Functional Role
Cytidine Provides a nucleoside backbone with a cytosine base
Diphosphate Bridge Facilitates ionization and solubility in aqueous systems
Choline Group Serves as a precursor for membrane phospholipids (e.g., phosphatidylcholine)
Sodium Counterion Enhances water solubility and ionic dissociation

Crystallographic Properties and Stereochemical Configuration

This compound crystallizes as a white to off-white powder with a melting point of 250°C (dec.) . Its stereochemical configuration is defined by four chiral centers in the cytidine sugar moiety:

Chiral Center Configuration Position in Structure
C2 R Cytidine sugar (2-position)
C3 S Cytidine sugar (3-position)
C4 R Cytidine sugar (4-position)
C5 R Cytidine sugar (5-position)

The specific rotation of this compound is +12.5° (c = 1.0, H₂O) , indicative of its chiral purity. X-ray diffraction studies confirm the spatial arrangement of the sodium ion, which coordinates with the diphosphate group, stabilizing the crystal lattice.

Solubility Profiles and Ionic Behavior in Aqueous Systems

This compound exhibits distinct solubility characteristics:

Solvent Solubility (25°C) Notes
Water ≥20.7 mg/mL Forms stable aqueous solutions
Ethanol Insoluble Limited interaction with hydroxyl groups
DMSO Insoluble Poor solvation due to ionic nature

In aqueous systems, this compound dissociates into:

  • Citicoline anion (C₁₄H₂₅N₄O₁₁P₂⁻)
  • Sodium ion (Na⁺)

The diphosphate group contributes to strong ionic interactions, enabling rapid dissolution in water. This property is critical for its bioavailability and industrial formulation.

Comparative Analysis with CDP-Choline Derivatives

This compound differs structurally and functionally from its parent compound, CDP-choline (cytidine diphosphate-choline):

Property This compound (C₁₄H₂₅N₄NaO₁₁P₂) CDP-Choline (C₁₄H₂₆N₄O₁₁P₂)
Molecular Weight 510.31 g/mol 488.32 g/mol
Solubility in Water High (>20 mg/mL) Moderate (~5 mg/mL)
Ionic Behavior Strong electrolyte (1:1 dissociation) Zwitterionic, weak electrolyte
Stability in Acidic Media Stable below pH 6.8 Prone to hydrolysis at pH <4

The sodium counterion in this compound enhances solubility and thermal stability compared to the free acid form.

Propriétés

Numéro CAS

33818-15-4

Formule moléculaire

C14H25N4NaO11P2

Poids moléculaire

510.31 g/mol

Nom IUPAC

sodium;[[(2S,3R,4S,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C14H26N4O11P2.Na/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21;/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25);/q;+1/p-1/t9-,11-,12-,13-;/m0./s1

Clé InChI

YWAFNFGRBBBSPD-KDVMHAGBSA-M

SMILES

C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+]

SMILES isomérique

C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OC[C@H]1[C@@H]([C@@H]([C@H](O1)N2C=CC(=NC2=O)N)O)O.[Na+]

SMILES canonique

C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+]

Apparence

Solid powder

Autres numéros CAS

33818-15-4
987-78-0

Pictogrammes

Irritant

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

3.7 [ug/mL] (The mean of the results at pH 7.4)

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

5'-Diphosphocholine, Cytidine
CDP Choline
Choline, CDP
Choline, Cytidine Diphosphate
Cidifos
Citicholine
Citicoline
Cyticholine
Cytidine 5' Diphosphocholine
Cytidine 5'-Diphosphocholine
Cytidine Diphosphate Choline
Diphosphate Choline, Cytidine

Origine du produit

United States

Méthodes De Préparation

Reaction Mechanism and Conditions

Yeast cells act as biocatalysts, utilizing glucose as an energy source to activate enzymatic pathways. The reaction occurs in an aqueous medium containing:

  • 5'-Cytidylic acid (1–5% w/w)
  • Phosphorylcholine (3–10% w/w)
  • Potassium hydroxide (0.5–2% w/w)
  • Glucose (5–15% w/w)

Key parameters include:

  • Temperature : 20–30°C (optimal at 25°C)
  • pH : 5.5–6.5
  • Reaction time : 4–8 hours
  • Agitation : 50–100 rpm

Post-reaction, the mixture is heated to 50°C to denature enzymes, followed by liquid-solid separation to remove cellular debris.

Purification and Crystallization

The crude product undergoes sequential purification:

  • Activated carbon adsorption at pH 2–6 to remove pigments and impurities.
  • Ion-exchange chromatography using Cl⁻-type resins to isolate citicoline sodium.
  • Crystallization with ethanol or isopropanol, yielding a final product with >98% purity.

Multi-Enzymatic Synthesis from Cytidine

Patent CN114262726A describes a cytidine-based enzymatic cascade requiring seven enzymes and ATP regeneration. This method avoids phosphorylcholine, instead synthesizing the choline moiety in situ.

Reaction Steps and Catalysts

  • Phosphorylation of Cytidine :

    • Enzymes : Uridine-cytidine kinase (UCK), polyphosphate kinase (PPK)
    • Cofactors : Adenosine triphosphate (ATP), sodium tripolyphosphate
    • Conditions : 35–37°C, pH 6.0–8.0, 8–12 hours
  • Choline Integration :

    • Enzymes : Choline kinase (CMK), nucleoside diphosphate kinase (NDK), CTP:phosphocholine cytidylyltransferase (CCT), choline/ethanolamine kinase (CKI)
    • Substrate : Choline chloride
    • Conditions : 12–16 hours, monitored via HPLC

Downstream Processing

  • Nanofiltration : A 200-Da membrane concentrates the product while removing small-molecule byproducts.
  • Ion-exchange chromatography : Strong-base anion-exchange resins (e.g., Dowex 1X2-400) elute this compound with 0.05–0.1 M HCl.
  • Crystallization : Ethanol (3–5 volumes) induces crystallization at 0–10°C, achieving >99% purity.

Comparative Analysis of Synthesis Methods

Parameter Biotransformation Multi-Enzymatic
Raw Materials CMP, phosphorylcholine Cytidine, choline chloride
Catalysts Yeast enzymes Recombinant enzymes (UCK, PPK, CMK, etc.)
Reaction Time 6–8 hours 20–28 hours
Yield 75–85% 88–92%
Purity 98% 99%
Scalability Moderate (batch fermentation) High (continuous bioreactors)

The multi-enzymatic method offers superior yield and purity but requires costly recombinant enzymes. In contrast, yeast-based biotransformation is economically viable for small-scale production.

Industrial-Scale Optimization Strategies

ATP Regeneration Systems

Polyphosphate-driven ATP regeneration reduces cofactor costs by 40–60% in multi-enzymatic processes. Sodium hexametaphosphate serves as a low-cost phosphate donor.

Solvent Recycling

Ethanol recovery via fractional distillation decreases solvent consumption by 70% in crystallization steps, lowering production costs.

Continuous Bioreactors

Membrane bioreactors with immobilized enzymes achieve 90% substrate conversion in half the time of batch systems, enhancing throughput.

Challenges and Solutions

Byproduct Inhibition

Phosphate accumulation inhibits PPK. Implementing electrodialysis for phosphate removal increases yield by 22%.

Enzyme Denaturation

Lyoprotectants (trehalose, sorbitol) stabilize lyophilized enzymes, extending shelf life to 18 months at 4°C.

Regulatory Compliance

ICH Q11 guidelines mandate stringent control over residual solvents (ethanol < 500 ppm) and heavy metals (<10 ppm), achievable via nanofiltration.

Analyse Des Réactions Chimiques

Enzymatic Interactions and Phospholipase Modulation

Citicoline modulates phospholipase activity to stabilize membrane integrity:

EnzymeEffect of CiticolineMechanismStudy Model
Phospholipase A₂↓ Activity by 40%Prevents hydrolysis of PtdCho to lysophosphatidylcholine Gerbil ischemia
Sphingomyelinase↓ Ceramide production by 32%Inhibits sphingomyelin → ceramide conversion In vitro assays
Glutathione reductase↑ Activity by 28%Enhances glutathione synthesis via cysteine utilization Gerbil hippocampus

Key Observations :

  • Citicoline reduced ceramide accumulation (3.2 nmol/g vs. 4.7 nmol/g in controls) during reperfusion .

  • Total glutathione increased by 16% in citicoline-treated groups at 6 hours post-ischemia .

Redox Interactions and Antioxidant Effects

Citicoline enhances glutathione (GSH) synthesis through substrate provision:

  • Cysteine Availability : Citicoline increases cysteine uptake for GSH synthesis.

  • Glutathione Redox Cycle :

    GSSG+NADPHGlutathione reductase2GSH+NADP+\text{GSSG}+\text{NADPH}\xrightarrow{\text{Glutathione reductase}}2\text{GSH}+\text{NADP}^+

    Citicoline decreased the glutathione oxidation ratio (GSSG/Total GSH) by 30% at 1-day reperfusion .

Clinical Data :

  • In PD-MCI patients, citicoline treatment improved cognitive scores (MoCA: +3.2 points vs. control) while lowering plasma phospholipids (1.8 mmol/L vs. 2.2 mmol/L) .

Degradation and Excretion Pathways

Citicoline undergoes hydrolysis and oxidative metabolism:

  • Hydrolysis : Enzymatic cleavage to cytidine and choline phosphate.

  • Oxidation : ~90% metabolized to CO₂ via the citric acid cycle .

  • Excretion : 10% eliminated renally as unchanged compound, with a urinary half-life of 70 hours .

Pharmacokinetic Table :

ParameterValueNotes
Oral bioavailability>90%Rapid absorption in the GI tract
Plasma Tₘₐₓ1 hour (choline: 4 hours)Delayed choline peak
Elimination half-life50–70 hoursDose-dependent variability

This synthesis of mechanistic and clinical data demonstrates citicoline sodium’s dual role in phospholipid metabolism and oxidative defense, validated across preclinical and human studies.

Applications De Recherche Scientifique

Citicoline sodium has a wide range of scientific research applications:

Mécanisme D'action

Citicoline sodium exerts its effects by increasing the synthesis of phosphatidylcholine, a primary component of neuronal membranes. It enhances the production of acetylcholine, a key neurotransmitter, and supports the repair of damaged neuronal membranes. The compound also increases cerebral blood flow and oxygen consumption in the brain, contributing to its neuroprotective effects .

Comparaison Avec Des Composés Similaires

Data Tables

Table 1. Clinical Outcomes of this compound in Key Indications

Indication Study Design Key Findings Reference
Ischemic Stroke Meta-analysis (2,279 patients) 33% recovery in moderate-severe stroke vs. 21% placebo Álvarez-Sabín et al., 2013
Glaucoma Pre-post study (21 eyes) VEP latency reduced by 11.6 ms (p = 0.0008) Rejdak et al., 2003
Parkinson’s-MCI RCT (81 patients) Improved MoCA scores (p < 0.05) Li et al., 2017

Q & A

Q. What are the primary neuroprotective mechanisms of citicoline sodium in CNS disorders, and how can these be methodologically assessed in preclinical models?

this compound exerts neuroprotection via membrane phospholipid synthesis, acetylcholine modulation, and attenuation of oxidative stress. To assess these, researchers employ in vitro models (e.g., neuronal cell lines exposed to oxidative insults) and in vivo models (e.g., ischemic stroke rodents). Key methods include:

  • Lipidomics to quantify phosphatidylcholine synthesis .
  • Behavioral assays (e.g., Morris water maze) for cognitive recovery .
  • Biochemical assays (MDA, SOD) to evaluate oxidative stress reduction .

Q. What experimental models are standard for evaluating this compound’s efficacy in ischemic stroke recovery?

Standard models include:

  • Middle cerebral artery occlusion (MCAO) in rodents : Measures infarct volume via MRI/TTC staining and functional recovery using neurological severity scores .
  • In vitro oxygen-glucose deprivation (OGD) : Assesses neuronal survival and mitochondrial function .
  • Clinical trials with endpoints like modified Rankin Scale (mRS) and NIH Stroke Scale (NIHSS) .

Advanced Research Questions

Q. How can researchers reconcile contradictions between preclinical and clinical outcomes of this compound, such as its limited efficacy in traumatic brain injury (TBI) trials?

The COBRIT trial (NCT00545662) found no significant improvement in TBI outcomes with citicoline, contrasting preclinical success. Methodological considerations include:

  • Dose translation : Preclinical models often use higher doses (e.g., 500 mg/kg in rodents), while human trials may underdose due to bioavailability challenges .
  • Heterogeneity in TBI populations : Stratify patients by injury severity (Glasgow Coma Scale) and employ biomarkers (e.g., GFAP) for subgroup analysis .
  • Timing of administration : Delayed post-injury dosing in trials may miss the therapeutic window .

Q. What experimental designs are optimal for assessing this compound’s effects on erythrocyte rheology in metabolic syndrome patients?

Evidence from dielectrophoresis studies recommends:

  • Ex vivo exposure : Incubate erythrocytes with citicoline (0.01 µM) for 30 minutes, then measure parameters (e.g., deformability, electrical conductivity) using microfluidic devices .
  • Longitudinal sampling : Analyze pre/post-treatment samples in patients with metabolic syndrome to track viscoelastic changes .
  • Control for confounders : Standardize pH (7.36) and sucrose concentration (0.3M) to minimize experimental variability .

Q. How can pharmacokinetic challenges in this compound studies be addressed to improve bioavailability assessment?

  • Metabolite tracking : Use HPLC to quantify uridine (a key metabolite) in plasma, ensuring a linear range of 0.05–2 µg/mL and validating with internal standards (e.g., amoxicillin) .
  • Bioequivalence protocols : Compare AUC and Cmax of tablet vs. capsule formulations under fasting conditions, employing crossover designs in healthy volunteers .
  • Sustained-release formulations : Optimize alginate/HPMC ratios (e.g., 2:1) for controlled cytidine/choline release .

Q. What methodologies are effective for optimizing this compound formulations to enhance sustained delivery in neurodegenerative disease models?

  • Ionotropic gelation : Encapsulate citicoline in alginate-HPMC microparticles (size: 178.94 ±12.4 nm) for intranasal delivery, achieving 74.92% entrapment efficiency .
  • Thermoresponsive hydrogels : Use hyaluronic acid-based systems (CIT-HA*TBL) for nasal administration, validated via in vivo miR-137 and Aβ1-42 suppression assays .

Q. How should neurophysiological outcomes (e.g., intracortical inhibition) be measured in this compound trials for stroke recovery?

  • Transcranial magnetic stimulation (TMS) : Assess short-interval intracortical inhibition (SAI) pre/post 8-week citicoline regimens. A 30% SAI improvement (p=0.003) was observed in acute ischemic stroke patients .
  • Electroencephalography (EEG) : Track gamma-band synchronization as a marker of cholinergic neurotransmission enhancement .

Q. What strategies validate synergistic effects of this compound with other neuroprotectants (e.g., butylphthalide) in vascular dementia?

  • Randomized controlled trials : Compare citicoline monotherapy vs. combination therapy using MMSE and ADL scales. Combination groups showed 92.5% efficacy vs. 75% in monotherapy (p<0.05) .
  • Biomarker panels : Monitor CysC, IFN-γ, and Hcy levels, which decrease significantly (p<0.05) with combined therapy .

Q. How can analytical methods mitigate interference from degradation products in this compound formulations?

  • Stability-indicating HPLC : Use a C18 column with methanol-water-acetic acid (60:40:0.1 v/v) mobile phase, achieving baseline separation of citicoline (tR=1.801) from degradation products (tR=3.422) .
  • Forced degradation studies : Expose citicoline to acidic/alkaline conditions (0.1N HCl/NaOH), then validate method robustness via recovery assays (>98%) .

Q. What criteria ensure rigorous bioequivalence testing for this compound generics?

  • Two-one-sided t-test (TOST) : Confirm 90% confidence intervals for AUC and Cmax within 80–125% margins .
  • Cross-over design : Administer test/reference formulations to 12 healthy subjects with a 7-day washout, avoiding food interactions .

Methodological Guidance

  • PICOT Framework : Structure questions around Population (e.g., post-COVID metabolic syndrome patients), Intervention (citicoline dose), Comparator (placebo), Outcome (erythrocyte rheology), and Timeframe (30-minute exposure) .
  • FINER Criteria : Ensure questions are Feasible (e.g., accessible biomarkers), Interesting (novel rheological effects), Novel (untested combinations), Ethical (IRB-approved protocols), and Relevant (addressing microcirculatory disorders) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.